2,5-Dioxo-2,5-dihydrofuran-3,4-dicarbonitrile
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Overview
Description
2,5-Dioxofuran-3,4-dicarbonitrile is an organic compound with the molecular formula C6N2O3 It is a derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxofuran-3,4-dicarbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of malononitrile with diethyl oxalate in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 2,5-Dioxofuran-3,4-dicarbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxofuran-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: Diamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dioxofuran-3,4-dicarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,5-Dioxofuran-3,4-dicarbonitrile exerts its effects involves its ability to participate in various chemical reactions. The nitrile groups can form strong interactions with metal ions and other electrophiles, making it a useful ligand in coordination chemistry. Additionally, its furan ring can undergo electrophilic aromatic substitution, allowing it to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2,5-Diaminothiophene-3,4-dicarbonitrile: Similar structure but contains sulfur instead of oxygen.
2,5-Dioxofuran-3,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of nitriles.
Uniqueness: 2,5-Dioxofuran-3,4-dicarbonitrile is unique due to its combination of nitrile groups and a furan ring, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical transformations makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
63439-00-9 |
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Molecular Formula |
C6N2O3 |
Molecular Weight |
148.08 g/mol |
IUPAC Name |
2,5-dioxofuran-3,4-dicarbonitrile |
InChI |
InChI=1S/C6N2O3/c7-1-3-4(2-8)6(10)11-5(3)9 |
InChI Key |
RSNJVTTVHPYWAZ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=O)OC1=O)C#N |
Origin of Product |
United States |
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